Strychnine

Description

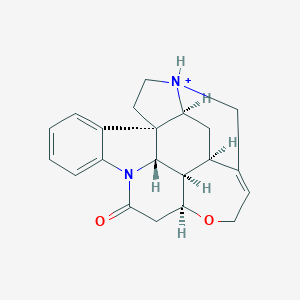

Structure

3D Structure

Properties

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGVPVSNSZLJIA-FVWCLLPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Record name | STRYCHNINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRYCHNINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023600 | |

| Record name | Strychnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strychnine appears as colorless, transparent crystals or white crystalline powder. Has no odor. Used for destroying rodents and predatory animals and for trapping fur-bearing animals. (EPA, 1998), Colorless to white, odorless, crystalline solid. [pesticide] [NIOSH], ODOURLESS AND COLOURLESS CRYSTALS WITH BITTER TASTE., Colorless to white, odorless, crystalline solid., Colorless to white, odorless, crystalline solid. [pesticide] | |

| Record name | STRYCHNINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strychnine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | STRYCHNINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STRYCHNINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/419 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Strychnine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

518 °F at 5 mmHg (EPA, 1998), BP: 270 °C at 5 mm Hg, 518 °F at 5 mmHg, Decomposes | |

| Record name | STRYCHNINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strychnine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STRYCHNINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/419 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Strychnine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.02 % (NIOSH, 2023), In water, 160 mg/L at 25 °C, 6.7 g/L ethanol, One gram dissolves in 182 mL ethanol, 6.5 mL chloroform, 150 mL benzene, 250 mL methanol, 83 mL pyridine, For more Solubility (Complete) data for Strychnine (7 total), please visit the HSDB record page., Solubility in water: none, 0.02% | |

| Record name | STRYCHNINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strychnine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STRYCHNINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Strychnine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.36 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu m at 20 °C, 1.36 g/cm³, 1.36 | |

| Record name | STRYCHNINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strychnine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STRYCHNINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STRYCHNINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/419 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Strychnine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Low (NIOSH, 2023), VP: 0 torr at 20 °C, low, Low | |

| Record name | STRYCHNINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strychnine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STRYCHNINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/419 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Strychnine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Brilliant, colorless cubes from chloroform-ether, Colorless crystals, Colorless, transparent, prismatic crystals or white crystalline powder, Colorless to white, crystalline solid., For more Color/Form (Complete) data for Strychnine (6 total), please visit the HSDB record page. | |

CAS No. |

57-24-9 | |

| Record name | STRYCHNINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strychnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Strychnidin-10-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strychnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9Y79VD43J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Strychnine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STRYCHNINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STRYCHNINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/419 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Strychnine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WL22B6B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

514 to 554 °F (EPA, 1998), 284 °C, MP: 300 °C, decomposes. Soluble in water, ethanol, methanol; insoluble in ethyl ether; slightly soluble in chloroform /Strchnine sulfate/, MP: >199 °C; 30 g/L water at 15 °C /Strychnine sulfate/, 275-285 °C, 514 °F | |

| Record name | STRYCHNINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strychnine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STRYCHNINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STRYCHNINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/419 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Strychnine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Isolation of a Lethal Spark: A Technical History of Strychnine's Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The history of strychnine is a compelling narrative that intertwines botany, chemistry, and pharmacology. For centuries, the potent effects of the seeds from the Strychnos genus were known, but it was not until the early 19th century that the agent responsible for their dramatic physiological impact was isolated. This technical guide provides a detailed account of the discovery and isolation of this compound, offering insights into the pioneering experimental protocols that laid the groundwork for alkaloid chemistry. We will delve into the initial extraction methods, the challenges of purification, and the eventual elucidation of its mechanism of action. This document is intended for a scientific audience, providing the technical detail necessary to appreciate the scientific rigor of these early discoveries and their implications for modern drug development.

The Dawn of Alkaloid Chemistry: The Discovery of this compound

In 1818, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated this compound.[1] This landmark achievement occurred in their Parisian laboratory, which was situated in the back of an apothecary shop.[2] Their work was part of a broader movement in the early 19th century to identify and isolate the active principles from medicinal and poisonous plants. This era saw the birth of alkaloid chemistry, with the isolation of morphine by Friedrich Sertürner in 1804 paving the way for Pelletier and Caventou's groundbreaking work on a series of plant-derived compounds.[3]

The primary sources for their investigation were the seeds of plants from the genus Strychnos, specifically Strychnos ignatii (Saint-Ignatius' bean) and Strychnos nux-vomica (nux vomica tree).[1] These plants are native to Southeast Asia, including India and the Philippines.[4] The seeds of S. nux-vomica contain approximately 1.5% this compound, while the dried blossoms contain about 1.0%.[5]

Quantitative Data on this compound Content

Historical records from Pelletier and Caventou's original 1818 experiments lack the detailed quantitative data, such as percentage yield and purity, that are standard in modern chemical research. However, contemporary analytical techniques have allowed for precise quantification of this compound in its natural sources. The following tables summarize representative modern quantitative data.

| Plant Source | Plant Part | This compound Content (% by weight) | Analytical Method | Reference |

| Strychnos nux-vomica | Seeds | ~1.5% | Not Specified | [5] |

| Strychnos nux-vomica | Dried Blossoms | ~1.0% | Not Specified | [5] |

| Strychnos nux-vomica | Leaves | 0.12% (0.6 mg in 500mg of extract) | HPLC | [6] |

| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate | Reference |

| GC-EI-MS | 0.03 µg/mL | 0.10 µg/mL | 90.7% | [7] |

| ¹H-NMR | Not specified | Not specified | Not applicable | [8] |

| HPLC | 1 ng | Not specified | Not specified |

Experimental Protocols

Pelletier and Caventou's 1818 Isolation Method (Reconstructed)

Objective: To isolate the active alkaline substance from the seeds of Strychnos ignatii.

Materials:

-

Seeds of Strychnos ignatii (Saint-Ignatius' bean)

-

Ether

-

Hot Alcohol (likely ethanol)

-

An alkali solution (e.g., a solution of a hydroxide salt)

-

Filtration apparatus

-

Evaporation apparatus

Methodology:

-

Initial Extraction: The Strychnos ignatii beans were first extracted with ether.

-

Solvent Evaporation: The ether was then evaporated, which resulted in a thick, green, oily residue.

-

Purification with Alcohol: This oily residue was dissolved in hot alcohol. This step was crucial for purification, as it allowed for the removal of certain impurities by filtration while the desired compound remained in solution.

-

Second Evaporation: The alcohol was subsequently evaporated from the filtrate, leaving a more concentrated residue.

-

Precipitation: The resulting residue was treated with an alkali solution. This change in pH caused the this compound, which is an alkaloid (a basic compound), to precipitate out of the solution as a solid.

-

Isolation: The precipitated this compound was then collected.

Modern Laboratory Extraction of this compound from Strychnos nux-vomica Seeds (Illustrative Example)

Modern techniques allow for more efficient and quantifiable extraction and purification of this compound. The following is a generalized protocol based on common laboratory practices for alkaloid extraction.

Objective: To extract and quantify this compound from Strychnos nux-vomica seeds.

Materials:

-

Dried and powdered seeds of Strychnos nux-vomica

-

Methanol or Ethanol (70-95%)

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH) solution, dilute

-

Dichloromethane or Chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

This compound standard for quantification

Methodology:

-

Maceration/Reflux Extraction: The powdered seeds are subjected to extraction with an alcohol, often with heating (reflux) to increase efficiency.

-

Acid-Base Extraction (Purification): a. The alcoholic extract is concentrated, and the residue is dissolved in a dilute acidic solution (e.g., HCl). This protonates the basic nitrogen of the this compound, forming a water-soluble salt. b. This acidic aqueous solution is then washed with a nonpolar organic solvent (e.g., hexane) to remove non-basic impurities. c. The aqueous layer is then made basic by the addition of a dilute base (e.g., NH₄OH or NaOH), which deprotonates the this compound salt, converting it back to its free base form that is soluble in organic solvents. d. The basic aqueous solution is then extracted multiple times with a chlorinated organic solvent like dichloromethane or chloroform.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

-

Chromatographic Purification: The crude extract can be further purified using techniques like column chromatography.

-

Quantification: The amount of this compound in the purified extract is determined using HPLC or GC-MS by comparing the sample's signal to a calibration curve generated from known concentrations of a this compound standard.

Visualizations

Historical Discovery and Isolation Workflow

Caption: Workflow of Pelletier and Caventou's 1818 this compound isolation.

Mechanism of Action: this compound as a Glycine Receptor Antagonist

This compound exerts its toxic effects by acting as a competitive antagonist at the glycine receptor, which is a ligand-gated chloride ion channel. In the central nervous system, particularly the spinal cord, glycine is a major inhibitory neurotransmitter. When glycine binds to its receptor on a postsynaptic neuron, it causes the channel to open, allowing chloride ions (Cl⁻) to flow into the cell. This influx of negative ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound binds to the same site on the receptor as glycine but does not open the channel. By blocking glycine from binding, this compound prevents this inhibitory signal, leading to uncontrolled neuronal firing and the characteristic convulsions of this compound poisoning.

Caption: Signaling pathway of glycine and its antagonism by this compound.

Conclusion

The discovery and isolation of this compound by Pelletier and Caventou was a pivotal moment in the history of chemistry and pharmacology. Their work not only identified a potent neurotoxin but also helped to establish the field of alkaloid chemistry. While their original experimental protocols lacked the quantitative precision of modern methods, their systematic approach of extraction, purification, and precipitation laid a crucial foundation for the isolation of countless other bioactive plant compounds. The subsequent elucidation of this compound's complex structure and its mechanism of action as a glycine receptor antagonist has provided invaluable tools for neuroscientific research. This historical journey from a mysterious plant poison to a well-characterized molecular probe underscores the enduring importance of natural product chemistry in advancing our understanding of biological systems and in the ongoing quest for new therapeutic agents.

References

- 1. This compound total synthesis - Wikipedia [en.wikipedia.org]

- 2. This compound: From Isolation to Total Synthesis – Part 1 - ChemistryViews [chemistryviews.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Quantitative analysis of this compound and Brucine in Strychnos nux-vomica using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Molecule of the Month - JMol version - 2009 [chm.bris.ac.uk]

- 8. Glycine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

Strychnine's Antagonism of Glycine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of strychnine on glycine receptors (GlyRs). It details the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate this classic example of competitive antagonism in the central nervous system.

Core Mechanism of Action: Competitive Antagonism

This compound is a neurotoxin that acts as a potent and selective competitive antagonist of glycine receptors, which are primarily located in the spinal cord and brainstem.[1][2] Glycine is the major inhibitory neurotransmitter in these regions, responsible for modulating motor neuron activity and sensory signals.[3][4]

Glycine receptors are ligand-gated ion channels belonging to the Cys-loop superfamily.[5][6] When glycine binds to its receptor, it triggers the opening of an integral chloride (Cl⁻) ion channel.[1][5] The resulting influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus inhibiting neuronal signaling.[1][4]

This compound exerts its effect by binding to the same, or an overlapping, site on the GlyR as glycine.[1][7] This binding is noncovalent and prevents glycine from activating the receptor.[1] By blocking the inhibitory action of glycine, this compound leads to disinhibition of motor neurons.[1][2] This causes motor neurons to be activated more easily, resulting in involuntary, convulsive muscle contractions, the hallmark of this compound poisoning.[1][2] Structural studies have revealed that this compound binding induces a conformational change in the receptor, expanding the agonist-binding pocket and promoting a rotation of the transmembrane domains that occludes the ion pore, locking it in a closed state.[8][9]

Signaling Pathways and Molecular Interactions

The interaction between this compound and the glycine receptor is a direct antagonism at the ion channel level. The binding site is located at the interface between adjacent subunits in the extracellular domain of the pentameric receptor.[8][10]

Normal Glycinergic Inhibition:

-

Glycine Release: Glycine is released from the presynaptic terminal.

-

Receptor Binding: Glycine binds to the orthosteric site on the postsynaptic GlyR.

-

Channel Opening: This binding induces a conformational change that opens the central Cl⁻ pore.

-

Chloride Influx: Cl⁻ ions flow into the neuron, down their electrochemical gradient.

-

Hyperpolarization: The influx of negative ions hyperpolarizes the membrane, increasing the threshold for firing an action potential (Inhibitory Postsynaptic Potential, IPSP).

This compound-Induced Disinhibition:

-

Competitive Binding: this compound binds to the glycine binding site on the GlyR.[7]

-

Prevention of Glycine Binding: this compound physically occupies the site, preventing glycine from binding and activating the receptor.

-

Channel Remains Closed: The Cl⁻ channel does not open in response to presynaptic glycine release.

-

Loss of Inhibition: The inhibitory signal is blocked.

-

Hyperexcitability: Without the normal glycinergic inhibition, motor neurons are more easily excited by excitatory neurotransmitters, leading to spasms and convulsions.[1]

Quantitative Data

The affinity of this compound for the glycine receptor has been quantified using various experimental techniques, primarily radioligand binding assays and electrophysiology.

| Ligand | Receptor/Preparation | Assay Type | Affinity Constant | Reference |

| [³H]this compound | Spinal Cord Synaptic Membranes | Saturation Binding | K_d_ = 30 nM (0.03 µM) | [11][12][13][14] |

| [³H]this compound | α1 GlyR (mutant) | Saturation Binding | K_d_ = 98 nM | [8] |

| This compound | Glycine-gated currents (BLA neurons) | Electrophysiology (IC₅₀) | IC₅₀ ≈ 40 nM | [15] |

| This compound | Glycine-gated currents (NAcc neurons) | Electrophysiology (IC₅₀) | IC₅₀ = 40 nM (for taurine) | [16] |

| This compound | Glycine-gated currents (NAcc neurons) | Electrophysiology (IC₅₀) | IC₅₀ = 60 nM (for glycine) | [16] |

| Glycine | Spinal Cord Synaptic Membranes | Competitive Binding | K_i_ ≈ 10 µM | [11][12][13][14] |

K_d_ (Dissociation Constant): Concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d_ indicates higher affinity. IC₅₀ (Half Maximal Inhibitory Concentration): Concentration of an inhibitor that causes 50% inhibition of the response. K_i_ (Inhibition Constant): A measure of the affinity of a competitive inhibitor.

Experimental Protocols

The quantitative data presented above are primarily derived from two key experimental methodologies: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay (Competitive)

This method is used to determine the binding affinity of this compound and glycine by measuring how they compete for binding to the receptor. A tritiated (³H) version of this compound is commonly used.

Objective: To determine the affinity (K_d_ or K_i_) of this compound and glycine for the glycine receptor.

Methodology:

-

Membrane Preparation: Synaptic membranes are prepared from a tissue rich in glycine receptors, such as the spinal cord or brainstem.[12] The tissue is homogenized and centrifuged to isolate the membrane fractions containing the receptors.[17]

-

Incubation: The membrane preparation is incubated in a buffer solution containing:

-

A fixed, low concentration of [³H]this compound (the radioligand).

-

Varying concentrations of a non-radiolabeled competitor (e.g., unlabeled this compound or glycine).[18]

-

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[18]

-

Separation: Receptor-bound [³H]this compound is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.[17][18]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This value corresponds to the amount of bound [³H]this compound.[17]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The K_i_ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[17]

Two-Electrode Voltage Clamp / Patch-Clamp Electrophysiology

This technique measures the ion flow (current) through the glycine receptor channels in response to glycine and its inhibition by this compound.

Objective: To measure the functional effect of this compound on glycine-induced chloride currents and determine its IC₅₀.

Methodology:

-

Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific glycine receptor subunits.[19][20] Alternatively, neurons can be acutely isolated from brain regions like the nucleus accumbens.[16]

-

Recording Setup: A glass micropipette filled with a conductive solution is sealed onto the cell membrane. The voltage across the membrane is "clamped" at a constant value by an amplifier.

-

Agonist Application: A solution containing a known concentration of glycine is applied to the cell, causing the GlyRs to open and generating an inward chloride current (under typical recording conditions).[16]

-

Antagonist Application: The experiment is repeated, but the cells are pre-incubated or co-perfused with varying concentrations of this compound before applying glycine.[16][21]

-

Current Measurement: The amplifier measures the current required to maintain the clamped voltage. The reduction in the glycine-induced current in the presence of this compound is recorded.

-

Data Analysis: The percentage of inhibition of the glycine current is plotted against the log concentration of this compound. A dose-response curve is fitted to determine the IC₅₀ of this compound.[16]

Conclusion

This compound's mechanism of action on glycine receptors is a cornerstone of neuropharmacology. It serves as a definitive example of competitive antagonism at a ligand-gated ion channel. Through a combination of radioligand binding assays, electrophysiological recordings, and structural biology, the molecular details of this interaction have been thoroughly characterized. This compound competitively binds to the glycine binding site, preventing channel activation and blocking inhibitory neurotransmission, which leads to the severe physiological effects of CNS hyperexcitability. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and investigating this critical molecular interaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions of glycine and this compound with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of human glycine receptor-α3 bound to antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Subunit Composition of this compound-sensitive Glycine Receptors Expressed by Adult Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Taurine activates this compound-sensitive glycine receptors in neurons freshly isolated from nucleus accumbens of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. A Structural and Mutagenic Blueprint for Molecular Recognition of this compound and d-Tubocurarine by Different Cys-Loop Receptors | PLOS Biology [journals.plos.org]

- 20. Antagonism of ligand-gated ion channel receptors: two domains of the glycine receptor alpha subunit form the this compound-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

The Architecture of a Poison: An In-depth Guide to the Biosynthesis of Strychnine in Strychnos nux-vomica

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

Strychnine, a monoterpenoid indole alkaloid (MIA) notorious for its extreme toxicity, has captivated chemists for over two centuries with its complex heptacyclic structure. Produced by the tree Strychnos nux-vomica, its intricate molecular architecture has made it a benchmark in total synthesis. However, the biological machinery plants use to assemble this molecule remained a long-standing enigma. This whitepaper details the complete biosynthetic pathway of this compound, recently elucidated through a combination of comparative transcriptomics, heterologous expression, and metabolic analysis. We provide a comprehensive overview of the key enzymatic steps from the central MIA intermediate, geissoschizine, to this compound and its related alkaloids, brucine and diaboline. This guide includes quantitative gene expression data, detailed experimental methodologies employed in the pathway's discovery, and a discussion of the putative regulatory networks controlling its production.

The Core Biosynthetic Pathway: From Geissoschizine to this compound

The biosynthesis of this compound begins from the well-established MIA precursor, geissoschizine, which itself is derived from the condensation of tryptamine and secologanin.[1][2] The pathway to this compound was recently solved by a research team at the Max Planck Institute for Chemical Ecology, who identified the complete sequence of enzymes responsible for its formation.[1][3] The core pathway involves a series of complex oxidative rearrangements and cyclizations to construct the intricate cage-like structure.

The key enzymatic steps transforming geissoschizine into the Wieland-Gumlich aldehyde, a critical branch-point intermediate, are shared between this compound-producing and non-producing Strychnos species.[4] The divergence occurs in the final steps, where a specific malonyltransferase channels the pathway toward this compound in S. nux-vomica.[5] A surprising and crucial discovery was that the final ring closure, converting prethis compound to this compound, is not enzyme-catalyzed but occurs spontaneously.[6][7]

The complete pathway from geissoschizine is visualized below.

Caption: The core enzymatic pathway for this compound and brucine biosynthesis in S. nux-vomica.

Quantitative Analysis of Pathway Gene Expression

The discovery of the pathway enzymes was enabled by comparative transcriptomics, comparing gene expression in the roots of the this compound-producing S. nux-vomica with a non-producing Strychnos species that accumulates diaboline instead.[4] The genes for this compound biosynthesis were found to be highly and preferentially expressed in the roots of S. nux-vomica. The expression levels, measured in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), provide a quantitative basis for understanding the tissue-specific nature of alkaloid production.

Table 1: Expression of this compound Biosynthesis Genes in S. nux-vomica Data sourced from Hong et al., Nature, 2022. FPKM values represent the mean of two biological replicates.[8][9]

| Gene Abbreviation | Enzyme Name | Root FPKM | Stem FPKM | Leaf FPKM |

| SnvGO | Geissoschizine Oxidase | 167.3 | 0.3 | 0.1 |

| SnvNS | Norfluorocurarine Synthase | 122.9 | 0.2 | 0.1 |

| SnvNR | Norfluorocurarine Reductase | 113.8 | 0.2 | 0.1 |

| SnvWS | Wieland-Gumlich Aldehyde Synthase | 158.4 | 0.1 | 0.1 |

| SnvMT | Malonyltransferase | 79.5 | 0.3 | 0.1 |

| SnvOMT1 | O-methyltransferase 1 (Brucine) | 24.3 | 0.1 | 0.1 |

| SnvOMT2 | O-methyltransferase 2 (Brucine) | 15.6 | 0.1 | 0.1 |

Putative Regulatory Control of the Pathway

While the specific transcription factors (TFs) controlling the this compound pathway in S. nux-vomica have not yet been characterized, the regulation of the upstream MIA pathway is well-studied in the model medicinal plant Catharanthus roseus. Given the conservation of the early pathway steps, it is highly probable that a similar regulatory cascade is active in Strychnos. This network is primarily controlled by a jasmonate (JA) signaling cascade.[10] Biotic or abiotic stress triggers the production of jasmonic acid, which in turn liberates the master regulator TF, CrMYC2 (a bHLH protein).[3] CrMYC2 then activates the expression of other TFs, notably from the AP2/ERF family (e.g., ORCA3) and WRKY family, which bind to the promoters of the MIA biosynthetic genes and activate their transcription.[11][12]

Caption: Putative regulatory cascade controlling MIA biosynthesis, based on the C. roseus model.

Key Experimental Protocols

The elucidation of the this compound pathway relied on a powerful combination of gene discovery and functional validation. The general workflow is outlined below, followed by detailed representative protocols for the key steps.

Caption: General experimental workflow for the discovery of the this compound biosynthesis pathway.

Protocol: Heterologous Expression in Nicotiana benthamiana

This protocol describes the transient expression of candidate S. nux-vomica genes in N. benthamiana leaves via agroinfiltration to functionally characterize enzymes.[13][14][15]

Objective: To produce pathway enzymes in a plant host and test their ability to convert a known substrate into a predicted product.

Materials:

-

Agrobacterium tumefaciens (strain GV3101) harboring the plant expression vector with the gene of interest.

-

N. benthamiana plants (4-5 weeks old).

-

Infiltration Medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

-

YEB medium with appropriate antibiotics.

-

1 mL needleless syringes.

Methodology:

-

Agrobacterium Culture: Inoculate a single colony of transformed A. tumefaciens into 5 mL of YEB medium with appropriate antibiotics. Grow overnight at 28°C with shaking (220 rpm).

-

Cell Preparation: Pellet the overnight culture by centrifugation at 4,000 x g for 10 min.

-

Resuspension: Discard the supernatant and resuspend the bacterial pellet in Infiltration Medium. Adjust the optical density at 600 nm (OD₆₀₀) to 0.8-1.0.

-

Induction: Incubate the resuspended culture at room temperature for 2-3 hours without shaking to allow for the induction of virulence genes by acetosyringone.

-

Co-infiltration (if required): For multi-enzyme steps, mix equal volumes of the induced Agrobacterium cultures, each harboring a different gene construct. It is also common to include a culture expressing the p19 viral suppressor of gene silencing to enhance protein expression.

-

Infiltration: Using a 1 mL needleless syringe, gently press against the abaxial (underside) of a young, fully expanded N. benthamiana leaf and slowly infiltrate the bacterial suspension into the leaf airspace. Infiltrate an area of approximately 2-3 cm².

-

Incubation: Keep the infiltrated plants in a growth chamber under standard conditions for 3-5 days to allow for gene expression and protein accumulation.

-

Substrate Feeding & Harvesting: If the endogenous substrate is not available in N. benthamiana, the substrate (e.g., geissoschizine) can be infiltrated into the same leaf patch 24 hours before harvesting. Harvest the infiltrated leaf discs for metabolite analysis.

Protocol: LC-MS/MS Analysis of Alkaloids

This protocol provides a general method for the extraction and analysis of terpene indole alkaloids from plant tissue.[16][17][18]

Objective: To extract and identify biosynthetic intermediates and final products from infiltrated N. benthamiana leaves.

Materials:

-

Harvested leaf tissue, flash-frozen in liquid nitrogen.

-

Extraction Solvent: Methanol or Ethyl Acetate.

-

LC-MS grade solvents: Acetonitrile (ACN), Water, Formic Acid (FA).

-

UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

C18 reverse-phase analytical column.

Methodology:

-

Sample Preparation: Homogenize the frozen leaf tissue (approx. 100 mg) to a fine powder using a mortar and pestle or a bead beater.

-

Extraction: Add 1 mL of cold extraction solvent to the powdered tissue. Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath.

-

Clarification: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would be: 5-10% B (0-2 min), ramp to 95% B (2-12 min), hold at 95% B (12-14 min), return to 5% B (14.1 min), and re-equilibrate (14.1-17 min).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

MS Detection: Operate in positive electrospray ionization (ESI+) mode. Monitor for the expected mass-to-charge ratio ([M+H]⁺) of the predicted products. Use tandem MS (MS/MS) to generate fragmentation patterns for structural confirmation by comparing with authentic standards or previously reported spectra.

-

Conclusion and Future Outlook

The complete elucidation of the this compound biosynthetic pathway is a landmark achievement in natural product biochemistry.[3][19] It not only solves a centuries-old puzzle but also provides the genetic toolkit for metabolic engineering and synthetic biology applications.[1] Knowledge of these unique enzymes—particularly the series of oxidases and synthases that build the complex core—opens the door to producing this compound analogs with potentially novel pharmacological properties. The discovery that a single amino acid change in a key transferase enzyme can divert the entire pathway from this compound to diaboline production highlights the elegant evolutionary mechanisms plants use to generate chemical diversity.[5] Future research will likely focus on characterizing the regulatory TFs in S. nux-vomica, exploring the substrate promiscuity of the pathway enzymes for biocatalytic applications, and leveraging the discovered genes to produce these complex alkaloids in microbial or alternative plant-based platforms.

References

- 1. Biosynthesis of this compound elucidated [mpg.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Transcriptional Regulation and Transport of Terpenoid Indole Alkaloid in Catharanthus roseus: Exploration of New Research Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous HPTLC determination of this compound and brucine in strychnos nux-vomica seed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of this compound and Brucine in Strychnos nux-vomica using 1H-NMR. | Semantic Scholar [semanticscholar.org]

- 7. Mystery of how plants make this compound solved 75 years after characterisation | Research | Chemistry World [chemistryworld.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. academic.oup.com [academic.oup.com]

- 12. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 14. [PDF] Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium | Semantic Scholar [semanticscholar.org]

- 15. bsw3.naist.jp [bsw3.naist.jp]

- 16. mdpi.com [mdpi.com]

- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 18. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification and Characterization of Transcription Factors Regulating Terpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Strychnine In Vivo

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnine is a highly toxic, crystalline alkaloid historically used as a pesticide for small vertebrates and, in the past, as a medicinal stimulant.[1] It is primarily sourced from the seeds of the Strychnos nux-vomica tree.[1] The toxic action of this compound is mediated through the competitive antagonism of the inhibitory neurotransmitter glycine at postsynaptic receptors, predominantly within the spinal cord.[2][3] This inhibition leads to a state of excessive neuronal excitation, resulting in severe, involuntary muscle contractions and convulsions, which can lead to death by asphyxia.[1][3] Despite its toxicity, understanding the in vivo pharmacokinetics and metabolism of this compound is crucial for forensic toxicology, clinical management of poisoning cases, and for researchers studying glycine receptor pharmacology. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, experimental methodologies, and process visualizations.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution, followed by extensive hepatic metabolism and relatively slow elimination.

Absorption

This compound is rapidly absorbed following various routes of administration, including oral, inhalation, and parenteral injection.[1][4] After oral ingestion, the primary route in poisoning cases, it is quickly absorbed from the gastrointestinal tract.[2][5] The onset of clinical symptoms typically occurs within 15 to 30 minutes post-ingestion.[2][4][6] The presence of food in the stomach may delay the onset of action.[4]

Distribution

Following absorption, this compound is rapidly distributed throughout the body via plasma and red blood cells.[1][4] It exhibits low plasma protein binding, which facilitates its quick departure from the bloodstream into tissues.[1][6] Approximately 50% of an ingested dose can enter the tissues within just five minutes.[1][4] The apparent volume of distribution (Vd) in a human case report was estimated to be 13 L/kg, indicating extensive tissue distribution.[2][3][6] Post-mortem analyses reveal the highest concentrations of this compound in the blood, liver, kidneys, and stomach wall.[1][7]

Metabolism

This compound is extensively metabolized, primarily in the liver by the cytochrome P450 (CYP450) microsomal enzyme system, a process that requires NADPH and oxygen.[1][4][8] In vitro studies using human liver microsomes have identified CYP3A4 as a major enzyme responsible for its metabolism.[9] Studies in rats have also shown that this compound can induce CYP2B1 and CYP2B2, suggesting an interaction with this subfamily as well.[10][11]

The metabolism of this compound results in several metabolites. In vitro experiments with rabbit liver fractions have identified five key metabolites[12][13]:

-

2-hydroxythis compound [12]

-

21α,22α-dihydroxy-22-hydrothis compound [12]

-

This compound 21,22-epoxide [12]

-

11,12-dehydrothis compound [12]

This compound N-oxide was found to be the most abundant of these identified metabolites, accounting for about 15% of the metabolized parent compound in the rabbit liver model.[12]

Excretion

Elimination of this compound occurs through both metabolism and direct excretion of the unchanged drug. A small fraction of the absorbed dose, typically ranging from 10% to 20%, is excreted unchanged in the urine within the first 24 hours.[1][4] The percentage of unchanged drug excreted decreases as the ingested dose increases.[4][8] The majority of elimination is via hepatic metabolism, and the resulting metabolites are then excreted renally.[3] Excretion is substantially complete within 48 to 72 hours.[1][4]

Quantitative Pharmacokinetic Data

The toxicokinetics of this compound follow first-order kinetics.[2][14] The data below, primarily derived from human poisoning cases, summarizes key pharmacokinetic parameters.

| Parameter | Symbol | Value | Species | Notes | Citation |

| Elimination Half-Life | t½ | 10 - 16 hours | Human | Describes a first-order elimination process after overdose. | [1][2][3][14] |

| Volume of Distribution | Vd | 13 L/kg | Human | Indicates widespread distribution into tissues. | [2][3][6] |

| Time to Symptom Onset | Tonset | 15 - 30 minutes | Human | Rapid onset following oral ingestion. | [2][4][6] |

| Renal Excretion (Unchanged) | %Fe | 10 - 20% | Human | Percentage of dose excreted unchanged in urine over 24 hours. | [1][4] |

| Median Lethal Dose | LD₅₀ | ~1.5 mg/kg | Human | Estimated oral lethal dose. Doses of 30-120 mg can be fatal in adults. | [1][2] |

Experimental Protocols

Investigating the pharmacokinetics of this compound in vivo requires precise and sensitive analytical methodologies due to its high potency and the low concentrations found in biological matrices.

In Vivo Pharmacokinetic Study Workflow

A typical preclinical or forensic investigation into this compound pharmacokinetics involves several key steps from administration to analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. This compound (PIM 507) [inchem.org]

- 5. Indiana Animal Disease Diagnostic Laboratory [addl.purdue.edu]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 8. Case report: Survival after deliberate this compound self-poisoning, with toxicokinetic data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound and brucine as the potent inducers of drug metabolizing enzymes in rat liver: different profiles from phenobarbital on the induction of cytochrome P450 and UDP-glucuronosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Site-Selective Oxidation of this compound by Phenobarbital Inducible Cytochrome P-450 [jstage.jst.go.jp]

- 12. Metabolism of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toxicokinetics of acute this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Strychnine: A Competitive Antagonist of Inhibitory Neurotransmitters - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological action of strychnine as a competitive antagonist of inhibitory neurotransmitters. Primarily targeting the glycine receptor (GlyR), and to a lesser extent the γ-aminobutyric acid type A (GABA-A) receptor, this compound serves as a powerful tool in neuroscience research to probe the mechanisms of synaptic inhibition. Its potent disinhibitory action leads to neuronal hyperexcitability, providing a model for studying conditions such as epilepsy and spasticity. This document details the mechanism of action, presents quantitative binding and functional data, outlines key experimental protocols for its study, and illustrates the relevant physiological and experimental pathways through detailed diagrams.

Introduction

This compound is a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree.[1] For centuries, it has been known for its convulsant properties, which are a direct result of its interference with inhibitory neurotransmission in the central nervous system (CNS).[1] The primary molecular target of this compound is the this compound-sensitive glycine receptor (GlyR), a ligand-gated chloride ion channel.[2][3] By competitively blocking the binding of the inhibitory neurotransmitter glycine, this compound prevents the influx of chloride ions that would normally hyperpolarize the postsynaptic neuron.[2][3] This blockade of inhibition allows for unopposed excitatory signaling, leading to the characteristic spastic muscle contractions and convulsions associated with this compound poisoning.[4] While its primary affinity is for the GlyR, this compound also exhibits antagonistic properties at GABA-A receptors, albeit with lower potency.[5][6] This guide will delve into the technical details of this compound's competitive antagonism, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

Competitive Antagonism at the Glycine Receptor

The principal mechanism of this compound's toxicity is its action as a competitive antagonist at GlyRs, which are predominantly found in the spinal cord and brainstem.[2][4] Glycine, the primary inhibitory neurotransmitter in these regions, binds to GlyRs to open an integral chloride (Cl-) channel.[2] The subsequent influx of Cl- ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential in response to excitatory stimuli.[2]

This compound binds to a site on the GlyR that overlaps with the glycine binding site.[7] This binding is reversible and does not activate the channel; instead, it physically occludes glycine from binding, thereby preventing the inhibitory signal.[3] As a competitive antagonist, the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist, glycine.[4] The antagonism results in a rightward shift of the agonist's dose-response curve without a change in the maximal response, a hallmark of competitive antagonism.

Interaction with GABA-A Receptors

While significantly more potent at GlyRs, this compound can also act as a competitive antagonist at GABA-A receptors, particularly in brain regions where GlyRs are less abundant, such as the cerebral cortex and hippocampus.[5][6] Similar to its action on GlyRs, this compound competes with GABA for its binding site on the GABA-A receptor, preventing the influx of chloride ions and reducing the inhibitory tone in these regions.[5] However, the concentration of this compound required to antagonize GABA-A receptors is substantially higher than that needed for GlyRs.[8]

Quantitative Data

The affinity and potency of this compound for its target receptors have been quantified through various experimental paradigms. The following tables summarize key binding affinity (Ki) and functional inhibitory concentration (IC50) values.

| Receptor | Ligand | Parameter | Value | Preparation | Reference |

| Glycine Receptor | This compound | Ki | 0.03 µM (30 nM) | Synaptic membranes | [8][9] |

| Glycine Receptor | Glycine | Ki | 10 µM | Synaptic membranes | [8][9] |

| Glycine Receptor (α2 subunit) | This compound | IC50 | ~40 nM | Acutely isolated basolateral amygdala neurons | [5] |

| Glycine Receptor | This compound | IC50 | 28 nM | Dissociated rat hippocampal CA1 pyramidal neurons | [8] |

| Glycine Receptor | This compound | IC50 | 60 nM | Freshly dissociated nucleus accumbens neurons | [10] |

| Glycine Receptor | This compound | IC50 | 20 nM | Chick ciliary ganglion neurons | [6][11] |

| GABA-A Receptor | This compound | IC50 | 6.7 µM | Dissociated rat hippocampal CA1 pyramidal neurons | [8] |